5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone
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Overview
Description
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone is a complex organic compound that features a unique combination of functional groups, including an anilino group, a thiazole ring, and a dihydrofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting an appropriate α-haloketone with thiourea under basic conditions.
Anilino Group Introduction: The anilino group is introduced by reacting the thiazole intermediate with aniline in the presence of a suitable catalyst.
Dihydrofuranone Formation: The final step involves the cyclization of the intermediate compound to form the dihydrofuranone ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-anilino-1,3-thiazol-4-yl)benzene-carboxylic acid
- 3-(2-anilino-1,3-thiazol-4-yl)-2H-chromen-2-one
- (2-anilino-1,3-thiazol-4-yl)acetic acid
Uniqueness
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyldihydro-2(3H)-furanone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the dihydrofuranone ring, in particular, sets it apart from other similar compounds, providing unique properties and reactivity patterns.
Properties
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-3-ethyl-5-methyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-11-9-16(2,20-14(11)19)13-10-21-15(18-13)17-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTBNNNBHYZFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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